Acid-propionylamino-Val-Cit-OH is a specialized chemical compound primarily utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents selectively to cancer cells, thereby minimizing damage to healthy tissues. The compound features a structure that allows for specific cleavage by the enzyme cathepsin B, which is predominantly found in lysosomes. This targeted release mechanism ensures that the drug payload is only released within the target cells, enhancing therapeutic efficacy while reducing systemic toxicity .
Acid-propionylamino-Val-Cit-OH is classified as a peptide linker and falls under the category of ADC linkers. Its molecular formula is , with a molecular weight of approximately 374.39 g/mol. The compound is commercially available through various suppliers, including CD Bioparticles and AxisPharm, and has a purity level of at least 95% .
The synthesis of Acid-propionylamino-Val-Cit-OH typically involves multiple steps, beginning with the formation of the Val-Cit dipeptide structure. The process may include:
The synthesis must be carefully controlled to ensure high purity and yield, as impurities can significantly affect the performance of ADCs.
Acid-propionylamino-Val-Cit-OH undergoes specific chemical reactions that are critical for its function as an ADC linker:
These reactions are essential for ensuring that the drug is activated only within the target environment.
The mechanism of action for Acid-propionylamino-Val-Cit-OH involves several steps:
This targeted release mechanism enhances both efficacy and safety profiles of therapies utilizing this linker.
Acid-propionylamino-Val-Cit-OH exhibits several notable physical and chemical properties:
Relevant data includes its molecular weight (374.39 g/mol) and purity (≥95%), which are critical for ensuring consistent performance in laboratory settings .
Acid-propionylamino-Val-Cit-OH has significant applications in biomedical research and therapeutic development:
Cleavable linkers are engineered to remain stable during systemic circulation but undergo selective cleavage upon ADC internalization into cancer cells. Key cleavage mechanisms include:
Table 1: Cleavable Linker Classes in Clinical ADCs
Trigger Mechanism | Linker Chemistry | Example Payloads | Clinical ADC Examples |
---|---|---|---|
Proteolytic | Val-Cit-PABC | MMAE, DM1 | Brentuximab vedotin (Adcetris®) |
pH-sensitive | Hydrazone | Calicheamicin | Gemtuzumab ozogamicin |
Reductive | Disulfide | Maytansinoids | Mirvetuximab soravtansine |
Novel enzymatic | β-Glucuronide | MMAE | Phase I/II candidates |
The Valine-Citrulline (Val-Cit) dipeptide linker has emerged as the predominant proteolytically cleavable platform, accounting for >40 clinical-stage ADCs [4] [8].
The Val-Cit peptide motif gained prominence due to its:
However, first-generation Val-Cit linkers revealed limitations:
These challenges catalyzed the development of structurally modified Val-Cit analogs, including Acid-propionylamino-Val-Cit-OH (CAS 2098907-84-5) [1] [5] [9].
Acid-propionylamino-Val-Cit-OH incorporates a propionylamino group at the linker's N-terminus, yielding the chemical structure:Molecular Formula: C₁₅H₂₆N₄O₇Molecular Weight: 374.39 g/molSMILES: OC(CCC(NC@HC(NC@@HC(O)=O)=O)=O)=O [1] [5] [9]
Fig. 1: Structural diagram of Acid-propionylamino-Val-Cit-OH
O O || || H₂N-C-CH₂-CH₂-C-O-H ≡ Propionylamino group | Val-Cit-OH (with stereochemistry)
This modification addresses key limitations of conventional Val-Cit linkers through:
Table 2: Structural Analogs to Acid-Propionylamino-Val-Cit-OH
Modified Linker | Key Structural Feature | Protease Specificity | Payload Compatibility |
---|---|---|---|
Acid-propionylamino-Val-Cit-OH | N-terminal propionylamino acid | Cathepsin B-selective | Amine/acid-functionalized payloads |
cBu-Cit | Cyclobutane-1,1-dicarboxamide | Cathepsin B-selective | PABC-dependent |
Gly-Gly-Phe-Gly (GGFG) | Tetrapeptide motif | Cathepsin B-cleavable | Alcohol-bearing payloads |
The structural evolution from Val-Cit-PABC to Acid-propionylamino-Val-Cit-OH exemplifies the medicinal chemistry optimization driving next-generation ADC development. By refining protease specificity and conjugation flexibility, this linker expands the therapeutic window of ADCs while enabling novel payload architectures [3] [4] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4